

# Spectroscopic Analysis of 4-Chloro-2-nitrotoluene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrotoluene

Cat. No.: B043163

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-nitrotoluene**, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data

The spectroscopic data for **4-Chloro-2-nitrotoluene** is summarized in the tables below, providing a clear reference for compound identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in the searched sources	Data not available in the searched sources	Data not available in the searched sources	Data not available in the searched sources

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in the searched sources	Data not available in the searched sources

Note: While several databases indicate the existence of NMR data for **4-Chloro-2-nitrotoluene**, the specific chemical shifts and coupling constants were not available in the publicly accessible sources at the time of this search.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in the searched sources	Data not available in the searched sources

Note: While the availability of IR spectra is mentioned in several databases, a detailed list of absorption peaks was not found in the searched sources.

## Mass Spectrometry (MS)

The mass spectrum of **4-Chloro-2-nitrotoluene** was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
171	100	$[\text{M}]^+$ (Molecular Ion)
141	~50	$[\text{M}-\text{NO}]^+$
125	~40	$[\text{M}-\text{NO}_2]^+$
111	~60	$[\text{M}-\text{NO}_2-\text{CH}_2]^+$ or $[\text{M}-\text{HNO}_2-\text{H}]^+$
89	~20	$[\text{C}_7\text{H}_5]^+$
75	~30	$[\text{C}_6\text{H}_3]^+$
63	~25	$[\text{C}_5\text{H}_3]^+$

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Chloro-2-nitrotoluene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument. For  $^1\text{H}$  NMR, standard parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of **4-Chloro-2-nitrotoluene** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

- **Sample Introduction:** A dilute solution of **4-Chloro-2-nitrotoluene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often

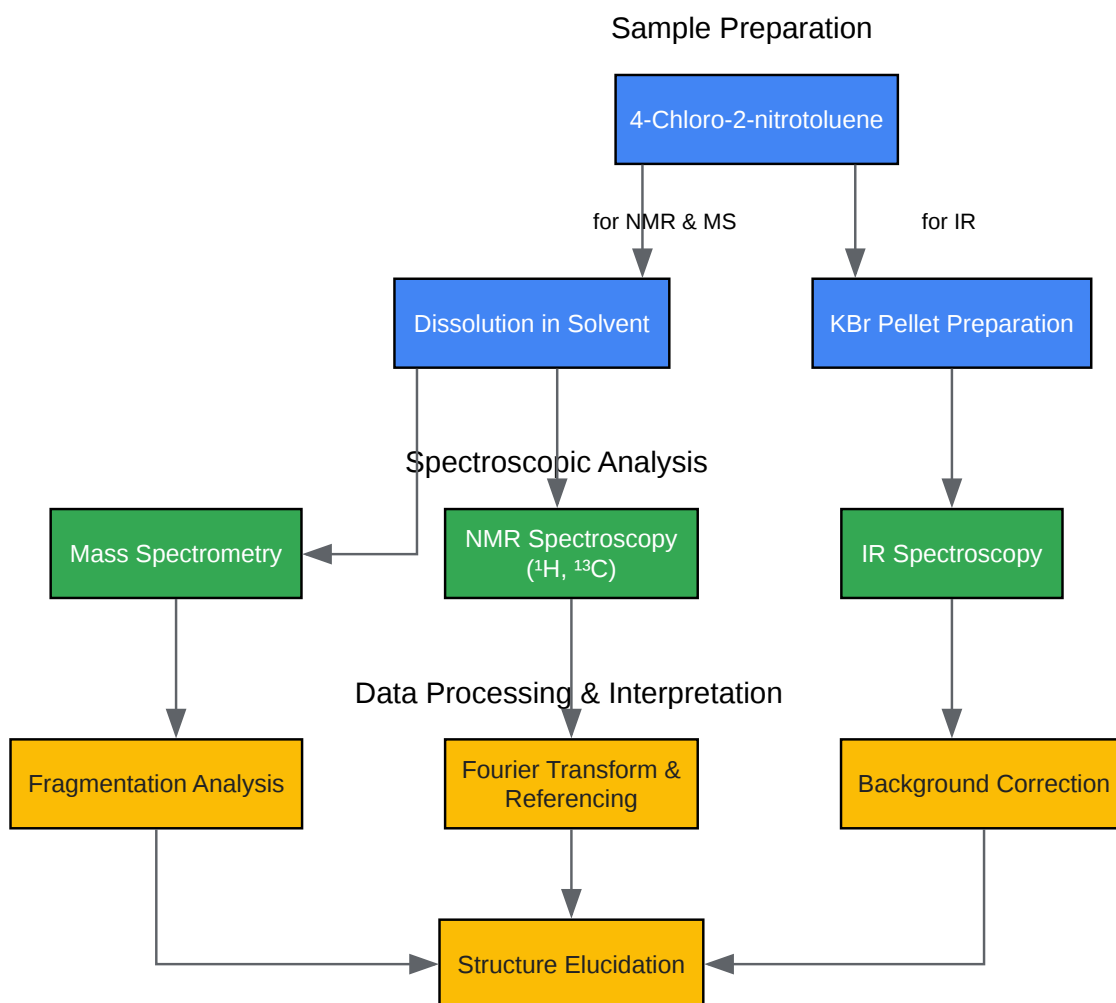
via a gas chromatograph (GC-MS) for separation from any impurities.

- Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting ion intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chloro-2-nitrotoluene**.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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